molecular formula C18H13N3O2 B2998086 3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1260708-23-3

3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No. B2998086
M. Wt: 303.321
InChI Key: UFQCCCWNQXCJIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. This compound is known for its unique structural features, which make it a promising candidate for developing new drugs and materials.

Scientific Research Applications

Anticancer Potential

  • Synthesis of Indole–Quinoline–Oxadiazoles Anticancer Studies and Computational Tubulin Binding

    : Research explored the synthesis of quinoline–indole–oxadiazole hybrids, demonstrating significant cytotoxic potential in cancer cells, particularly breast adenocarcinoma (MCF7) and normal kidney (vero) cell lines. One compound showed high selectivity and potential as a tubulin inhibitor, impacting microtubule dynamics and cell cycle progression (Kamath, Sunil, & Ajees, 2016).

  • New Quinoline-Based Heterocycles as Anticancer Agents Targeting Bcl-2 : This study focused on the design of quinoline-based oxadiazole and triazole analogues as Bcl-2 inhibitors, with some showing sub-micromolar anti-proliferative activity in cancer cell lines and interactions within the Bcl2-Bim peptide ELISA assay, suggesting potential as therapeutic agents in cancer treatment (Hamdy et al., 2019).

Antimicrobial and Antiprotozoal Agents

  • Synthesis and Antibacterial Activity of Novel Quinoline Oxadiazole Hybrids : Studies on novel oxadiazole derivatives have shown potential antibacterial activity against various bacterial strains, indicating their use as antimicrobial agents (Joshi, Mandhane, Khan, & Gill, 2011).

  • In vitro and in vivo Assessment of Quinoxaline-Oxadiazole Hybrids as Antimicrobial and Antiprotozoal Agents : Quinoxaline-based 1,3,4-oxadiazoles were evaluated for their antimicrobial and antiprotozoal activities, showing promise compared to reference drugs and highlighting their potential use in treating infectious diseases (Patel et al., 2017).

Material Science and Coordination Chemistry

  • Self-Assembly of New M(II) Coordination Polymers Based on Asymmetric 1,3,4-Oxadiazole-Containing Ligands : This research involved the synthesis of new ligands and their use in constructing porous coordination polymers, demonstrating the role of counter-anions in structural assemblies. These findings are significant in material science for the design of novel porous structures (Wu et al., 2017).

properties

IUPAC Name

3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2/c1-11-5-4-6-12(9-11)17-20-18(23-21-17)14-10-19-15-8-3-2-7-13(15)16(14)22/h2-10H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQCCCWNQXCJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CNC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

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